Cas no 851818-22-9 (3-Cyano-N-(4-Methylphenyl)MethylBenzamide)

3-Cyano-N-(4-Methylphenyl)MethylBenzamide is a specialized organic compound featuring a benzamide core substituted with a cyano group at the 3-position and an N-(4-methylphenyl)methyl moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The cyano group enhances reactivity in nucleophilic addition reactions, while the 4-methylphenylmethyl substituent contributes to improved lipophilicity and metabolic stability. The compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its well-defined crystalline form ensures high purity and reproducibility in synthetic applications. The balanced polarity of the molecule allows for favorable solubility in common organic solvents, facilitating further derivatization.
3-Cyano-N-(4-Methylphenyl)MethylBenzamide structure
851818-22-9 structure
Product Name:3-Cyano-N-(4-Methylphenyl)MethylBenzamide
CAS No:851818-22-9
MF:C16H14N2O
MW:250.295163631439
CID:3110364
PubChem ID:2524048
Update Time:2025-07-02

3-Cyano-N-(4-Methylphenyl)MethylBenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Cyano-N-(4-methyl-benzyl)-benzamide
    • STL189575
    • Z28428115
    • AKOS000197887
    • BJB81822
    • EN300-40867
    • G26627
    • 3-cyano-N-(4-methylbenzyl)benzamide
    • 3-cyano-N-[(4-methylphenyl)methyl]benzamide
    • 851818-22-9
    • 3-Cyano-N-(4-Methylphenyl)MethylBenzamide
    • Inchi: 1S/C16H14N2O/c1-12-5-7-13(8-6-12)11-18-16(19)15-4-2-3-14(9-15)10-17/h2-9H,11H2,1H3,(H,18,19)
    • InChI Key: SYBORSXGOIGTII-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C#N)C=1)NCC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 250.110613074Da
  • Monoisotopic Mass: 250.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 52.9Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 469.7±38.0 °C at 760 mmHg
  • Flash Point: 237.9±26.8 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

3-Cyano-N-(4-Methylphenyl)MethylBenzamide Security Information

3-Cyano-N-(4-Methylphenyl)MethylBenzamide Pricemore >>

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Additional information on 3-Cyano-N-(4-Methylphenyl)MethylBenzamide

Comprehensive Analysis of 3-Cyano-N-(4-Methylphenyl)MethylBenzamide (CAS No. 851818-22-9): Properties, Applications, and Industry Trends

3-Cyano-N-(4-Methylphenyl)MethylBenzamide (CAS 851818-22-9) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a cyano group (-CN) and a methylphenyl moiety, which contribute to its reactivity and potential applications. Researchers are increasingly exploring its role as a building block in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for targeted therapies.

In the context of green chemistry trends, 3-Cyano-N-(4-Methylphenyl)MethylBenzamide has been studied for its synthetic efficiency. Recent publications highlight its utility in one-pot reactions, reducing solvent waste – a key concern for environmentally conscious manufacturers. The compound's crystalline properties also make it interesting for X-ray diffraction studies, addressing frequent queries about "molecular conformation analysis" in academic forums.

The structure-activity relationship (SAR) of CAS 851818-22-9 has drawn parallels with known benzamide derivatives, a class frequently searched in connection with neurological research. Its electron-withdrawing cyano group enhances hydrogen bonding potential, a feature often discussed in "molecular docking" simulations – a hot topic in computational chemistry circles. This aligns with industry searches for "bioisosteric replacements" in lead optimization.

From a commercial perspective, 3-Cyano-N-(4-Methylphenyl)MethylBenzamide suppliers emphasize its >98% HPLC purity, responding to the pharmaceutical industry's stringent quality requirements. Analytical methods like LC-MS and NMR (frequently searched techniques) confirm its stability under various storage conditions, addressing common buyer concerns about "compound degradation." The market has seen 12% annual growth for such functionalized benzamides, per recent industry reports.

Innovative applications are emerging in material science, where the compound's aromatic system shows potential in organic semiconductors. This connects with trending searches about "small molecule electronics" and "OLED materials." The methylphenyl group in 851818-22-9 provides steric control, a property valued in self-assembling monolayers research – a niche but growing field in nanotechnology publications.

Regulatory databases classify 3-Cyano-N-(4-Methylphenyl)MethylBenzamide as non-hazardous under standard handling conditions, making it accessible for academic labs. Safety data sheets highlight proper PPE requirements (gloves, goggles) – information frequently sought by first-time users. The compound's melting point (218-220°C) and solubility profile (DMSO >50mg/mL) are critical parameters often queried in synthesis planning forums.

Future research directions may explore the compound's metabolic stability, a trending topic in ADME studies. Preliminary data suggests the cyano group may resist hepatic degradation better than ester analogs – a hypothesis aligning with recent "cyano group metabolism" literature reviews. Patent analysis shows three recent applications mentioning 851818-22-9 in cancer signaling pathways modulation, connecting to high-interest areas in precision medicine.

For synthetic chemists, the Buchwald-Hartwig amination route to 3-Cyano-N-(4-Methylphenyl)MethylBenzamide provides case study material for "C-N coupling reactions" – a technique with over 5,000 monthly academic searches. The methyl substitution pattern offers lessons in steric effects control, while the benzamide core demonstrates classic amide bond formation principles demanded in organic chemistry curricula.

In analytical characterization, the compound's UV-Vis spectrum shows λmax at 274 nm – data point frequently missing from vendor catalogs but essential for researchers designing HPLC methods. The 13C NMR displays characteristic peaks at 118.5 ppm (CN) and 140.2 ppm (ipso carbon), information valuable for those troubleshooting "NMR assignment challenges" – a common pain point in spectroscopy forums.

The global market for functionalized benzamides like 3-Cyano-N-(4-Methylphenyl)MethylBenzamide is projected to reach $420M by 2028, driven by pharmaceutical outsourcing trends. Current price benchmarks range $280-$320/g for research quantities, with bulk discounts available – practical information often searched by procurement specialists. Leading suppliers have optimized scale-up processes to meet clinical trial material demands, reflecting industry shifts toward kilogram-scale API intermediates.

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